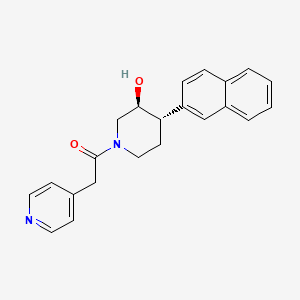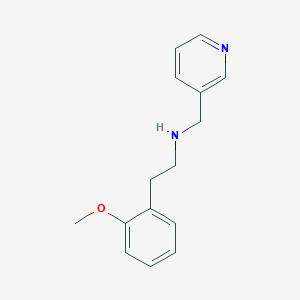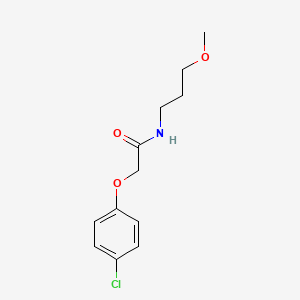
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol, also known as NAPAP, is a compound that belongs to the class of piperidine derivatives. It has been found to possess various biological activities and is of significant interest to researchers in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol is not fully understood. However, it has been proposed that (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to its analgesic, anxiolytic, and anticonvulsant properties.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic properties. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential as a treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol in lab experiments is its high potency and selectivity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for researchers. However, one limitation of using (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to investigate its mechanism of action and efficacy in animal models. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol's potential as a treatment for other neurological disorders, such as epilepsy and anxiety disorders, should be further explored. Finally, the development of more efficient synthesis methods for (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol may facilitate its use in future research.
In conclusion, (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol is a compound with significant potential for therapeutic applications. Its potent analgesic, anti-inflammatory, anxiolytic, and anticonvulsant properties make it a valuable tool for researchers in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory activities in animal models. Additionally, it has been shown to possess anticonvulsant and anxiolytic properties. (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-2-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21-15-24(22(26)13-16-7-10-23-11-8-16)12-9-20(21)19-6-5-17-3-1-2-4-18(17)14-19/h1-8,10-11,14,20-21,25H,9,12-13,15H2/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDHSUZAYHKSX-LEWJYISDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6,7-trimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3863332.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide](/img/structure/B3863334.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)
![4-(dimethylamino)benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863348.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
![N'-{[4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3863370.png)
![2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)


![4,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3863409.png)
